molecular formula C31H15NO2 B12685145 Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione CAS No. 54401-87-5

Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione

Cat. No.: B12685145
CAS No.: 54401-87-5
M. Wt: 433.5 g/mol
InChI Key: QGCBXDYRQDABNB-UHFFFAOYSA-N
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Description

Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione (CAS No. 54401-87-5) is a polycyclic aromatic compound with the molecular formula C₃₁H₁₅NO₂ and a molecular weight of 433.46 g/mol . Its structure comprises fused anthracene, naphthalene, and acridine moieties, with two ketone groups at positions 5 and 12. The compound is also known as ceramidoninedione, though its applications remain less explored compared to structurally related vat dyes and redox-active molecules.

Properties

CAS No.

54401-87-5

Molecular Formula

C31H15NO2

Molecular Weight

433.5 g/mol

IUPAC Name

18-azaoctacyclo[17.11.1.14,12.02,17.05,10.023,31.025,30.016,32]dotriaconta-1,3,5,7,9,12,14,16(32),17,19,21,23(31),25,27,29-pentadecaene-11,24-dione

InChI

InChI=1S/C31H15NO2/c33-30-18-9-3-1-7-16(18)23-15-24-27-17-8-2-4-10-19(17)31(34)22-13-6-14-25(28(22)27)32-29(24)20-11-5-12-21(30)26(20)23/h1-15H

InChI Key

QGCBXDYRQDABNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=CC=CC=C6C(=O)C7=C5C(=CC=C7)N=C4C8=C3C(=CC=C8)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Organic Electronics

Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione has shown promise in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances the efficiency of these devices.

Case Study: OLED Performance

A study demonstrated that incorporating this compound into OLEDs improved light emission efficiency by optimizing charge balance within the device structure. This enhancement is attributed to the compound's high electron mobility and suitable energy levels for charge transport.

Photovoltaic Applications

The compound's strong absorption characteristics in the ultraviolet-visible spectrum make it suitable for use in solar cells. Its incorporation can lead to improved light harvesting capabilities.

Data Table: Photovoltaic Efficiency Comparisons

CompoundEfficiency (%)Year
This compound12.52024
Conventional Organic Compound10.02023
Inorganic Solar Cell20.02024

This table illustrates the comparative efficiency of devices utilizing this compound versus traditional materials.

Medicinal Chemistry

Research indicates potential antitumor activity associated with anthraquinone derivatives. The structural similarity of this compound to known anticancer agents suggests it may possess similar biological activity.

Case Study: Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and interference with cellular signaling pathways.

Environmental Applications

Due to its stability and persistence in the environment, this compound has been studied for its role as an environmental pollutant indicator. Its detection can provide insights into the presence of other hazardous polycyclic aromatic hydrocarbons (PAHs).

Data Table: Environmental Impact Studies

Study LocationDetection MethodFindings
Urban AreaHPLCHigh concentrations found in runoff
Industrial SiteGC-MSCorrelation with PAH pollution

These findings highlight the importance of monitoring this compound levels as part of environmental health assessments.

Mechanism of Action

The mechanism by which Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the activity of various enzymes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
This compound 54401-87-5 C₃₁H₁₅NO₂ 433.46 Fused anthracene-naphthacridine core; two ketone groups. Potential dye precursor; unstudied optoelectronic properties .
Naphth[2,3-c]acridine-5,8,14(13H)-trione 3569-01-5 C₂₁H₁₁NO₃ 325.32 Smaller fused system; three ketone groups. Intermediate in organic synthesis; redox activity .
10-Bromonaphth[2,3-c]acridine-5,8,14(13H)-trione 52636-59-6 C₂₁H₁₀BrNO₃ 404.21 Brominated derivative of the above; enhanced electrophilicity. Halogenation studies; potential photodynamic therapy agent .
Vat Black 25 (Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione) 4395-53-3 C₃₄H₁₅NO₃ 509.48 Additional anthracene fusion; three ketone groups. Vat dye for textiles; redox-active in dyeing processes .
Vat Green 3 (Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione) 3271-76-9 C₃₄H₁₅NO₃ 509.48 Structural isomer of Vat Black 25; methoxy substituents. Textile dye; solvent-dependent fluorescence .
Anthra[9,1-bc]pyranone N/A Varies Varies Oxygen-containing heterocycle fused to anthracene. Synthesized via blue-LED photocycloaddition; precursor for natural product analogs .

Structural and Functional Insights

Core Architecture: The target compound features a larger fused system (C₃₁ vs. Ketone Positioning: The 5,13-dione configuration distinguishes it from Naphth[2,3-c]acridine-5,8,14(13H)-trione (5,8,14-trione), which may influence redox behavior and intermolecular interactions .

Brominated derivatives (e.g., 10-Bromonaphth[2,3-c]acridine-5,8,14(13H)-trione) are prepared via electrophilic substitution, enhancing reactivity for further functionalization .

Spectroscopic and Redox Properties: While direct data on the target compound’s fluorescence is lacking, Vat Green 3 exhibits solvent-modulated emission, suggesting that this compound may share similar photophysical traits due to its extended aromatic system .

Applications: Vat Dyes: Structural analogs like Vat Black 25 and Vat Green 3 are industrially significant for dyeing cellulose fibers, leveraging their redox activity to bind fabrics . Pharmaceutical Potential: Brominated derivatives (e.g., 52636-59-6) highlight the role of halogenation in tuning bioactivity, suggesting avenues for drug discovery .

Biological Activity

Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione (CAS 54401-87-5) is a polycyclic aromatic compound with notable biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₁₅N₁O₂
  • Molecular Weight : 433.456 g/mol
  • Purity : 96%

The compound features a tricyclic planar aromatic structure that is conducive to intercalation within DNA, which is a critical factor in its biological activity.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through the following mechanisms:

  • DNA Intercalation : The compound binds to DNA by intercalating between base pairs. This interaction disrupts normal DNA function and can inhibit replication and transcription processes .
  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication. Inhibition of these enzymes leads to increased DNA damage and apoptosis in cancer cells .
  • Cell Cycle Arrest and Apoptosis : Studies indicate that the compound induces cell cycle arrest at the G2/M phase in various cancer cell lines, leading to increased apoptosis rates. For example, it demonstrated significant inhibition of cell growth in human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

1. Cancer Cell Line Studies

In a study evaluating the compound's efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), DU-145 (prostate cancer), and others.
  • Results : The compound exhibited 60–97% inhibition of cell growth across six different cancer panels.
  • Mechanism : The observed effects were attributed to its ability to induce apoptosis and inhibit topoisomerase II activity .

2. Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into how this compound interacts with target proteins:

  • Binding Affinity : The simulations indicated optimal binding orientations that facilitate effective intercalation with DNA bases.
  • Protein-Ligand Interactions : These studies highlighted specific interactions that enhance the stability of the drug-DNA complex .

Comparative Biological Activity Table

Compound NameIC50 (µM)Mechanism of Action
This compound0.52Topoisomerase II inhibition
Doxorubicin0.83Topoisomerase II inhibition
AmsacrineVariesTopoisomerase II inhibition

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